![molecular formula C19H16FN3OS B2551504 3-fluoro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-33-5](/img/structure/B2551504.png)

3-fluoro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

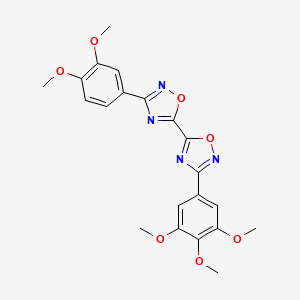

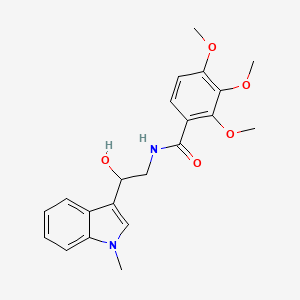

The compound "3-fluoro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide" is not directly reported in the provided papers. However, the papers do discuss similar compounds with related structures and properties. For instance, the synthesis and characterization of benzamide derivatives with bromoimidazo and fluorophenyl groups are reported . Another study describes the synthesis of a crystal structure of a benzamide compound with a fluorine atom, a pyrimidinyl group, and a tolyloxy group . Additionally, a compound with a benzothiazolyl group and pyrazine moiety has been synthesized and characterized, with biological activity evaluations conducted .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with specific aniline derivatives. For example, the synthesis of benzamide derivatives with bromoimidazo and fluorophenyl groups starts from 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline . The synthesis process is typically followed by characterization using techniques such as 1H-NMR, 13C-NMR, FT-IR, and LC-MS analysis to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and, in some cases, X-ray crystallography. For instance, the crystal structure of a benzamide derivative was determined to crystallize in the monoclinic space group with specific cell parameters, and the molecular packing was influenced by N–H···O hydrogen bonds . These structural analyses are crucial for understanding the molecular interactions and properties of the compounds.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving the compounds synthesized. However, the synthesis of these compounds implies that they can participate in reactions typical for amides, such as nucleophilic acyl substitution. The presence of other functional groups, like the fluorine atom or the pyrazine moiety, may also influence the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical properties such as crystallinity, space group, cell dimensions, and density have been reported for a benzamide derivative . The chemical properties, while not explicitly detailed, can be inferred from the molecular structure. For example, the presence of hydrogen bond donors and acceptors suggests the potential for intermolecular interactions, which can affect solubility and bioactivity . The biological activity, such as antibacterial, antifungal, and anticancer properties, has been evaluated for a compound with a benzothiazolyl group and pyrazine moiety, indicating the potential for these compounds to interact with biological targets .

Wissenschaftliche Forschungsanwendungen

Fluorinated Compounds in Scientific Research

Unique Properties and Applications : Fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), exhibit unique thermal, chemical, photochemical, hydrolytic, oxidative, and biological stability due to their fluorine atoms. This makes them suitable for a wide range of applications, including in polymer manufacture, surface treatments, and as firefighting foams. Studies have investigated their environmental persistence, bioaccumulation, and potential toxicities, emphasizing the need for safe handling and assessment of these compounds (Henry et al., 2018).

Environmental Concerns and Alternatives : There's ongoing research into finding alternatives to long-chain PFAS due to their environmental and health impacts. Novel fluorinated alternatives are being explored for their potential to replace harmful PFAS with less toxic and more environmentally friendly options. These efforts are critical in reducing the ecological footprint of fluorinated chemicals (Wang et al., 2013).

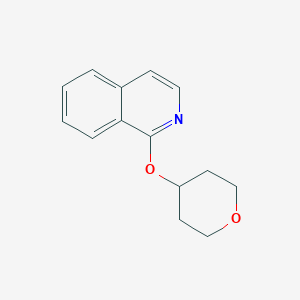

Heterocyclic Compounds in Medicinal Chemistry : Heterocyclic compounds, such as quinazolines, pyrazoles, and indazoles, are vital in medicinal chemistry due to their broad spectrum of biological activities. These include anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The synthesis and functionalization of these heterocycles are areas of active research, aiming to develop new therapeutic agents (Dar & Shamsuzzaman, 2015).

Fluorinated Liquid Crystals : The incorporation of fluorine atoms into liquid crystals can significantly modify their properties, such as melting points, mesophase morphology, and optical anisotropy. This makes fluorinated liquid crystals highly valuable for applications in displays and other optical devices. The precise control over the placement of fluorine atoms allows for the tailoring of liquid crystal materials for specific applications (Hird, 2007).

Zukünftige Richtungen

The study and development of compounds like “3-fluoro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” could be a promising area of research, given the interesting properties of similar compounds . Future work could involve the synthesis and characterization of this compound, as well as investigations into its reactivity, biological activity, and potential applications.

Eigenschaften

IUPAC Name |

3-fluoro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3OS/c1-12-5-7-15(8-6-12)23-18(16-10-25-11-17(16)22-23)21-19(24)13-3-2-4-14(20)9-13/h2-9H,10-11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYJYNQUSQFHNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,3-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2551421.png)

![N-(2-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2551423.png)

![Methyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2551427.png)

![1-(5-chloro-2-methoxyphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2551430.png)

![N-(1-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2551432.png)

![1-(4-phenylpiperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2551437.png)

![[4-[(E)-3-[(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-2-yl)amino]-2-cyano-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate](/img/structure/B2551438.png)

![4-[(chloroacetyl)amino]-N-propylbenzamide](/img/structure/B2551441.png)